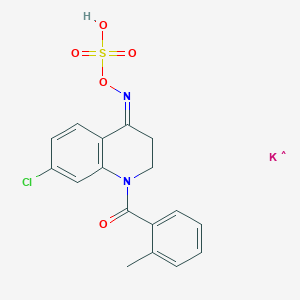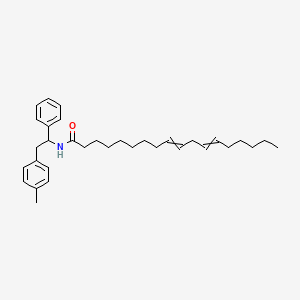
Benzothiazepine analog 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazepine analog 4 is a derivative of the benzothiazepine class of compounds, which are known for their diverse pharmacological properties. Benzothiazepines are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative disorders, and as calcium channel blockers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazepine analog 4 typically involves the condensation of 2-aminobenzenethiol with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which cyclizes to form the benzothiazepine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as dimethylformamide or tetrahydrofuran.
-
Step 1: Formation of Thioether
Reagents: 2-aminobenzenethiol, α-haloketone (or α-haloester)
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Product: Thioether intermediate
-
Step 2: Cyclization
Conditions: Heating, solvent (e.g., tetrahydrofuran)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for reagent addition and product isolation. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzothiazepine analog 4 undergoes various chemical reactions, including:
-
Oxidation: The sulfur atom in the thiazepine ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Sulfoxides, sulfones
-
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Alcohols
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reagents: Nitric acid, halogens (e.g., chlorine, bromine)
Conditions: Acidic or basic conditions
Products: Nitrobenzothiazepines, halobenzothiazepines
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its role in modulating biological pathways, particularly those involving calcium signaling.
Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases and stroke.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Benzothiazepine analog 4 involves its interaction with calcium ion channels. By binding to these channels, it modulates the flow of calcium ions into cells, which is crucial for various cellular processes. This modulation helps in reducing calcium overload in neurons, thereby providing neuroprotection in conditions such as stroke and neurodegenerative diseases . The compound also exhibits antioxidant properties, further contributing to its protective effects.
Vergleich Mit ähnlichen Verbindungen
Benzothiazepine analog 4 is compared with other benzothiazepine derivatives and similar compounds:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina. This compound shares similar calcium channel blocking properties but may have different pharmacokinetic profiles.
CGP37157: Another benzothiazepine derivative known for its neuroprotective properties.
Verapamil: A phenylalkylamine calcium channel blocker used for similar indications as diltiazem. This compound may offer advantages in terms of selectivity and reduced side effects.
Eigenschaften
Molekularformel |
C21H18N2O2S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI-Schlüssel |
FGXDSIINDRBSII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)


![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)

![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)

![3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10782447.png)
![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782459.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)


